molecular formula C16H17N3O3S B2533199 N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921539-58-4

N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2533199
CAS No.: 921539-58-4
M. Wt: 331.39
InChI Key: QRRCXCIHQJCRKJ-UHFFFAOYSA-N
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Description

N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

The synthesis of N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide involves several steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final product . The purity of the synthesized compounds is typically judged by their carbon, hydrogen, and nitrogen analysis, and the structure is analyzed based on infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral data .

Chemical Reactions Analysis

N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide has been studied for its anti-inflammatory properties . It has shown potential as a COX-1 and COX-2 inhibitor, making it a candidate for the development of anti-inflammatory drugs . Additionally, this compound has been evaluated for its ability to inhibit albumin denaturation, further supporting its potential therapeutic applications . Molecular docking studies have also been conducted to understand the three-dimensional geometrical view of the ligand binding to their protein receptor .

Mechanism of Action

The mechanism of action of N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide involves the inhibition of cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)benzamide is similar to other thiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides . These compounds also exhibit anti-inflammatory properties and have been studied for their potential therapeutic applications . this compound is unique due to its specific substitution pattern and the presence of the morpholino group, which may contribute to its distinct biological activities .

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-14(19-6-8-22-9-7-19)10-13-11-23-16(17-13)18-15(21)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRCXCIHQJCRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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